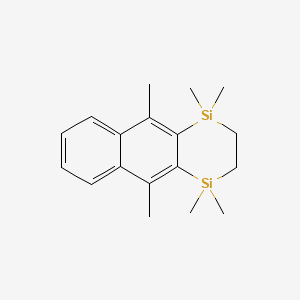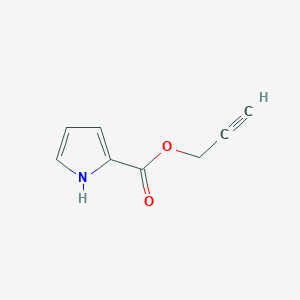![molecular formula C8H15NO4S B12519658 3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid CAS No. 686775-28-0](/img/structure/B12519658.png)
3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a sulfanyl group attached to the propanoic acid backbone. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid typically involves the protection of the amino group of 3-amino-2-sulfanylpropanoic acid using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile (MeCN). The reaction conditions may vary, but it generally involves stirring the mixture at ambient temperature or heating it to around 40°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and safety of the synthesis process. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The Boc protecting group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine.
Applications De Recherche Scientifique
3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions at the amino site during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group. The sulfanyl group can participate in various chemical reactions, contributing to the compound’s versatility in synthesis .
Comparaison Avec Des Composés Similaires
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: Similar in structure but with a benzyl group instead of a sulfanyl group.
3-[(tert-Butoxycarbonyl)amino]-3-oxetanecarboxylic acid: Contains an oxetane ring instead of a sulfanyl group.
Uniqueness: 3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid is unique due to the presence of both the Boc protecting group and the sulfanyl group. This combination allows for selective protection and functionalization, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
686775-28-0 |
|---|---|
Formule moléculaire |
C8H15NO4S |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-4-5(14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11) |
Clé InChI |
ONPJSMYRIQMIFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12519577.png)
![1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12519583.png)
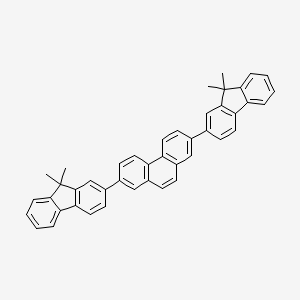
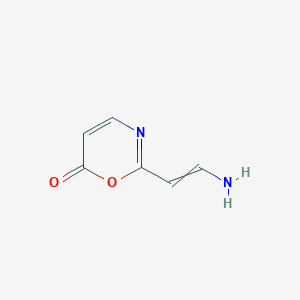
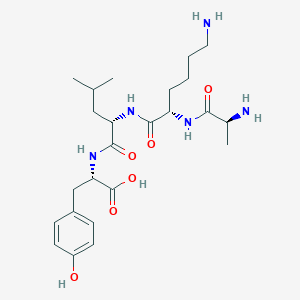
![3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12519599.png)
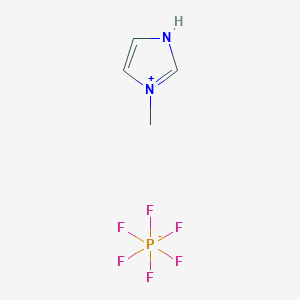
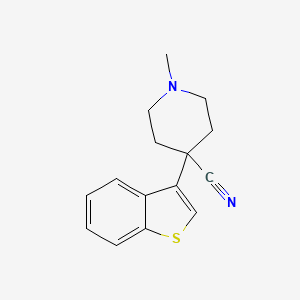
acetate](/img/structure/B12519609.png)
![2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12519617.png)
![2,2'-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid](/img/structure/B12519629.png)
![1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine](/img/structure/B12519636.png)
